

Solubility of Calcium Iodide Hexahydrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium iodide, hexahydrate*

Cat. No.: *B161461*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium iodide hexahydrate ($\text{CaI}_2 \cdot 6\text{H}_2\text{O}$) in various organic solvents. This information is critical for professionals in research and drug development where calcium iodide may be used as a reagent, catalyst, or component in a formulation. This document presents available quantitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Introduction to Calcium Iodide Hexahydrate

Calcium iodide is an inorganic compound with the chemical formula CaI_2 . The hexahydrate form, $\text{CaI}_2 \cdot 6\text{H}_2\text{O}$, is a colorless to yellowish-white crystalline solid that is highly hygroscopic.^[1] It is known to be freely soluble in water and alcohol.^[2] Understanding its solubility in a range of organic solvents is crucial for its application in various chemical processes, including organic synthesis and pharmaceutical formulation.

Quantitative Solubility Data

Precise quantitative solubility data for calcium iodide hexahydrate in a wide array of organic solvents is not extensively documented in readily available literature. The majority of published data pertains to the anhydrous form, CaI_2 . This data, however, provides a valuable approximation for the solubility behavior of the hydrated salt, especially in polar organic solvents where the water of hydration may influence solubility. It is important to note that the

presence of water molecules in the crystal lattice of the hexahydrate can affect its interaction with organic solvents compared to the anhydrous form.

The following tables summarize the available quantitative solubility data for anhydrous calcium iodide in select organic solvents at various temperatures. This data is presented as grams of solute per 100 grams of solvent.

Table 1: Solubility of Anhydrous Calcium Iodide in Methanol[3]

Temperature (°C)	Solubility (g/100 g Methanol)
0	116.4
10	121.1
15	123.7
20	126.1
30	131.2
40	136.8
50	142.2
60	148.8

Table 2: Solubility of Anhydrous Calcium Iodide in Acetone[3]

Temperature (°C)	Solubility (g/100 g Acetone)
0	72.7
20	89.0
40	105.8
60	119.8

Qualitative Solubility Information:

- Ethanol: Soluble[3]
- Propanol: Highly soluble[1]
- Ether: Insoluble[1][2]
- Dioxane: Practically insoluble[2]
- Ethyl Acetate: Soluble[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of calcium iodide hexahydrate in an organic solvent. This protocol is based on the isothermal shake-flask method, a common and reliable technique for measuring the solubility of solids in liquids.

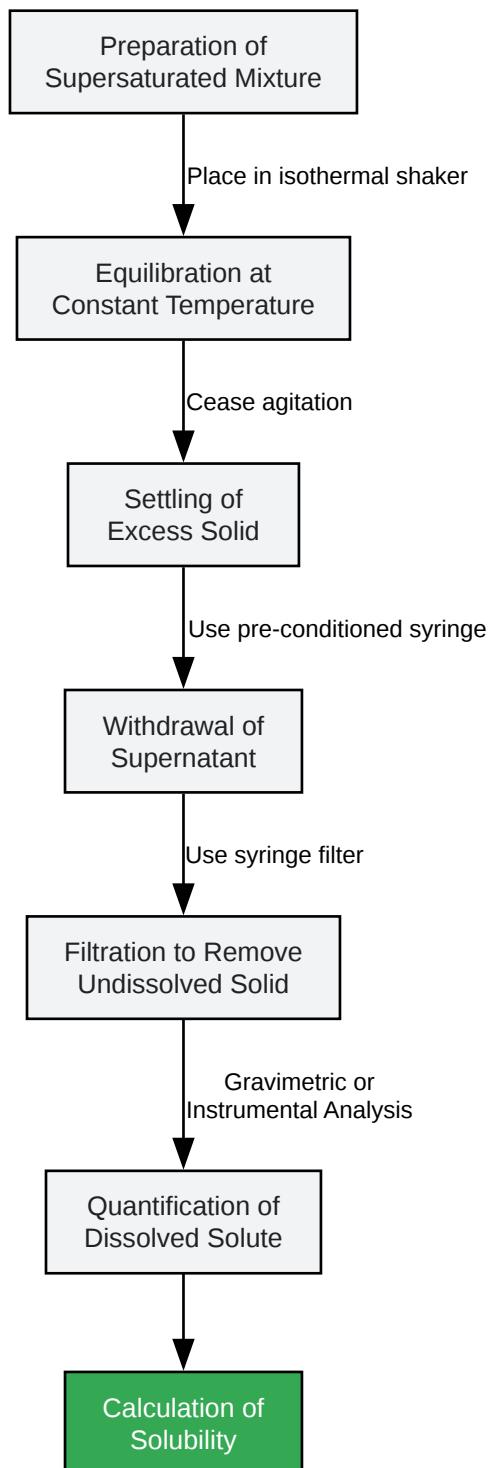
3.1. Materials and Equipment

- Calcium Iodide Hexahydrate ($\text{CaI}_2 \cdot 6\text{H}_2\text{O}$), analytical grade
- Selected organic solvent(s), HPLC grade or equivalent
- Analytical balance (± 0.0001 g)
- Isothermal shaker bath or temperature-controlled incubator
- Calibrated thermometer
- Glass vials or flasks with airtight seals
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Gravimetric analysis equipment (drying oven, desiccator) or a suitable analytical technique for quantification (e.g., ICP-MS for calcium, ion chromatography for iodide).

3.2. Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of calcium iodide hexahydrate to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
 - Accurately pipette a known volume or weigh a known mass of the selected organic solvent into each vial.
 - Securely seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an isothermal shaker bath set to the desired temperature.
 - Allow the mixtures to equilibrate for a predetermined period (e.g., 24-72 hours). The exact time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant. Continuous agitation is necessary to facilitate the dissolution process.
- Sample Withdrawal and Filtration:
 - After equilibration, allow the vials to stand undisturbed in the isothermal bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed or pre-cooled syringe (to the temperature of the experiment) to avoid precipitation or dissolution due to temperature changes.
 - Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
- Quantification of Solute:
 - Gravimetric Method:
 - Accurately weigh the volumetric flask containing the filtered saturated solution.

- Evaporate the solvent from the flask in a drying oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the calcium iodide. The stability of calcium iodide hexahydrate at different temperatures should be considered.
- Once the solvent is completely evaporated, cool the flask in a desiccator and weigh it again.
- The mass of the dissolved calcium iodide hexahydrate is the difference between the final and initial weights of the flask.
- Analytical Instrumentation:
 - Alternatively, the concentration of calcium or iodide in the filtered solution can be determined using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for calcium or Ion Chromatography for iodide. This requires the preparation of calibration standards.
- Calculation of Solubility:
 - Calculate the solubility in grams of solute per 100 g of solvent using the following formula:


$$\text{Solubility} = (\text{mass of dissolved } \text{CaI}_2 \cdot 6\text{H}_2\text{O} / \text{mass of solvent}) * 100$$

3.3. Considerations for Hydrated Salts

When working with hydrated salts like calcium iodide hexahydrate, it is important to consider the fate of the water of hydration. In polar organic solvents, the water molecules may be released and become part of the solvent system, potentially affecting the overall solubility. In non-polar solvents, the energy required to remove the water of hydration from the crystal lattice may contribute to lower solubility. It is also crucial to use anhydrous organic solvents to avoid introducing additional water into the system, which could significantly alter the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of calcium iodide hexahydrate.

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of solubility.

Conclusion

The solubility of calcium iodide hexahydrate in organic solvents is a key parameter for its effective use in research and industrial applications. While quantitative data for the hexahydrate form is scarce, the data for anhydrous calcium iodide provides a useful starting point for formulation and experimental design. The detailed experimental protocol provided in this guide offers a robust method for determining the precise solubility in any organic solvent of interest, enabling researchers and drug development professionals to generate the specific data required for their applications. Careful consideration of the role of the water of hydration is essential for accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. onepetro.org [onepetro.org]
- 2. Calcium Iodide [drugfuture.com]
- 3. calcium iodide [chemister.ru]
- To cite this document: BenchChem. [Solubility of Calcium Iodide Hexahydrate in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b161461#solubility-of-calcium-iodide-hexahydrate-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com